molecular formula C15H12O5 B1195450 Tucaresol CAS No. 84290-27-7

Tucaresol

Cat. No. B1195450
Key on ui cas rn: 84290-27-7
M. Wt: 272.25 g/mol
InChI Key: XEDONBRPTABQFB-UHFFFAOYSA-N
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Patent
US04535183

Procedure details

The product from step (B) (7.9 g) was suspended in methanol (90 ml) and stirred with 1 N sodium hydroxide solution (90 ml) for 2.5 hours. The resulting dark solution was evaporated to half volume and then diluted with water (160 ml) and acidified with concentrated hydrochloric acid, with cooling in an ice bath. The precipitated product was collected by filtration, washed with water (200 ml), sucked dry and recrystallised from aqueous dimethylformamide. The title compound was isolated as yellow crystals after drying in vacuo at 60° C. m.p. 240°-242° C. (sinters at ~225° C.)
Name
product
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[C:21]([OH:22])=[CH:20][CH:19]=[CH:18][C:4]=1[O:5][CH2:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=1)=[O:2].[OH-].[Na+]>CO>[CH:1]([C:3]1[C:21]([OH:22])=[CH:20][CH:19]=[CH:18][C:4]=1[O:5][CH2:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([OH:13])=[O:12])=[CH:9][CH:8]=1)=[O:2] |f:1.2|

Inputs

Step One
Name
product
Quantity
7.9 g
Type
reactant
Smiles
C(=O)C1=C(OCC2=CC=C(C(=O)OCC)C=C2)C=CC=C1O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
90 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting dark solution was evaporated to half volume
ADDITION
Type
ADDITION
Details
diluted with water (160 ml)
TEMPERATURE
Type
TEMPERATURE
Details
with cooling in an ice bath
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water (200 ml)
CUSTOM
Type
CUSTOM
Details
sucked dry
CUSTOM
Type
CUSTOM
Details
recrystallised from aqueous dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=C(OCC2=CC=C(C(=O)O)C=C2)C=CC=C1O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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